molecular formula C16H20FNO2 B2395694 (3-fluoro-4-methylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2190365-52-5

(3-fluoro-4-methylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2395694
CAS No.: 2190365-52-5
M. Wt: 277.339
InChI Key: XNWXUFANCDVIAT-UHFFFAOYSA-N
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Description

(3-fluoro-4-methylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C16H20FNO2 and its molecular weight is 277.339. The purity is usually 95%.
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Biological Activity

The compound (3-fluoro-4-methylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone is a synthetic organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two main components:

  • Aromatic Ring : The 3-fluoro-4-methylphenyl moiety contributes to its lipophilicity and potential interactions with biological targets.
  • Bicyclic Amine : The (1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane structure is significant for its interaction with neurotransmitter systems.
PropertyValue
Molecular FormulaC16H20FNO2
Molecular Weight275.34 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO

The biological activity of this compound may be attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator for neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Potential Mechanisms:

  • Dopamine Receptor Modulation : The compound may influence dopaminergic signaling pathways, which are crucial for mood regulation and motor control.
  • Serotonin Receptor Interaction : It could exhibit selective activity on serotonin receptors, impacting anxiety and depression-related behaviors.

Pharmacological Studies

Research has indicated that the compound shows promise in several areas:

Antiviral Activity

Recent studies have explored its potential as an antiviral agent against respiratory syncytial virus (RSV). In vitro assays demonstrated that the compound inhibits RSV replication effectively.

Neuropharmacological Effects

In animal models, administration of the compound resulted in notable changes in behavior consistent with anxiolytic effects. Behavioral tests such as the elevated plus maze and forced swim test have been utilized to evaluate these effects.

Case Studies

  • Antiviral Efficacy : In a study published in 2023, the compound was tested against RSV in cell cultures. Results indicated a significant reduction in viral load compared to controls, suggesting its potential as a therapeutic agent for viral infections .
  • Behavioral Studies : A behavioral pharmacology study assessed the anxiolytic properties of the compound in rodents. Results showed decreased anxiety-like behavior at specific dosages, indicating its potential application in treating anxiety disorders .

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO2/c1-10-3-4-11(7-15(10)17)16(19)18-12-5-6-13(18)9-14(8-12)20-2/h3-4,7,12-14H,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWXUFANCDVIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C3CCC2CC(C3)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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